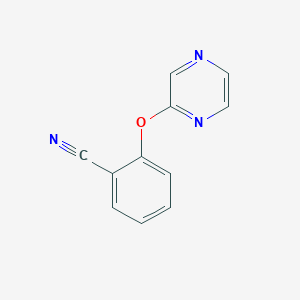

2-(Pyrazin-2-yloxy)benzonitrile

Vue d'ensemble

Description

2-(Pyrazin-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It has gained attention from researchers due to its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 2-(Pyrazin-2-yloxy)benzonitrile is influenced by various factors. A study on 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that antimycobacterium activity is predominantly explained by the molecular connectivity indices of length 6, hydrogen donor feature of the analogs, and shape factors of the substituent .Applications De Recherche Scientifique

Pyrazines

- Application : Pyrazine is a central building block for a wide range of pharmacological applications. It’s reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Methods of Application : Pyrazines are synthesized through various synthetic approaches, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : Pyrazines have been found to be effective in treating a variety of conditions due to their diverse chemical structures .

Benzonitriles

- Application : Benzonitrile is a versatile aromatic compound used as a precursor to a range of useful compounds. It can be hydrolyzed to benzoic acid or reduced to benzylamine .

- Methods of Application : Benzonitrile is produced via the ammoxidation of benzene, involving the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides .

- Results or Outcomes : Benzonitrile plays a critical role in scientific research. For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

Fluorescent Materials for OLED Applications

- Application : The compound is used in the synthesis of novel fluorescent materials, which are suitable for organic light-emitting diode (OLED) applications .

- Methods of Application : The compound is incorporated into a larger molecular structure to create materials with specific optical and electronic properties .

- Results or Outcomes : The synthesized materials exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity. They also displayed dual emission both at solid-state and in solution .

2. Dual-State Emission and Two-Photon Absorption Materials :

- Application : The compound is used in the design of materials that exhibit dual-state emission and enhanced two-photon absorption .

- Methods of Application : The compound is substituted at different positions on a central pyrrole molecule. The structure-emission property relationships of the resulting compounds are then investigated .

- Results or Outcomes : The materials showed more efficient intramolecular charge transfer and enhanced two-photon absorption cross sections when the benzonitrile substitution is at position 3 of the central pyrrole .

Anti-Tubercular Agents

- Application : The compound is used in the design and synthesis of novel anti-tubercular agents .

- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anti-Fibrosis Activity

- Application : The compound is used in the design and synthesis of novel anti-fibrotic agents .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes : Among the tested compounds, two compounds showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Propriétés

IUPAC Name |

2-pyrazin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVPQGVRXTCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrazin-2-yloxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)

![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)

![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)